molecular formula C5H3ClN4O5 B12554277 Pyrazine, 2-chloro-6-methoxy-3,5-dinitro- CAS No. 143200-41-3

Pyrazine, 2-chloro-6-methoxy-3,5-dinitro-

Cat. No.: B12554277
CAS No.: 143200-41-3
M. Wt: 234.55 g/mol
InChI Key: BDVWQBFBHIZJJW-UHFFFAOYSA-N
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Description

Pyrazine, 2-chloro-6-methoxy-3,5-dinitro- is a heterocyclic aromatic organic compound Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methoxy-3,5-dinitropyrazine typically involves the nitration of 2-chloro-6-methoxypyrazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of 2-chloro-6-methoxy-3,5-dinitropyrazine may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methoxy-3,5-dinitropyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of dinitropyrazine derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-6-methoxy-3,5-dinitropyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxy-3,5-dinitropyrazine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3,5-dinitropyrazine
  • 2-methoxy-3,5-dinitropyrazine
  • 2-chloro-6-methoxypyrazine

Uniqueness

2-chloro-6-methoxy-3,5-dinitropyrazine is unique due to the presence of both chloro and methoxy substituents along with nitro groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other pyrazine derivatives.

Properties

IUPAC Name

2-chloro-6-methoxy-3,5-dinitropyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O5/c1-15-5-4(10(13)14)8-3(9(11)12)2(6)7-5/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVWQBFBHIZJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=N1)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461289
Record name Pyrazine, 2-chloro-6-methoxy-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143200-41-3
Record name Pyrazine, 2-chloro-6-methoxy-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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